Product packaging for Butenedioate(Cat. No.:)

Butenedioate

Cat. No.: B8557255
M. Wt: 114.06 g/mol
InChI Key: VZCYOOQTPOCHFL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Butenedioate, with the molecular formula C4H2O4-2 and a molecular weight of 114.06 g/mol, is a dianion of significant interest in chemical and biochemical research . It is derived from butenedioic acid, which exists primarily as two geometric isomers: maleic acid (the Z- or cis- isomer) and fumaric acid (the E- or trans- isomer) . This structural difference dictates their distinct physical and chemical properties, making the this compound moiety a versatile building block. Fumarate, the trans-isomer, is a crucial intermediate in the citric acid cycle (Krebs cycle), the central metabolic pathway for energy production in aerobic organisms . In contemporary chemical science, this compound derivatives serve as key precursors and intermediates. A major application is in polymer science, where maleic anhydride (a derivative of maleic acid) and fumaric acid are raw materials for synthesizing unsaturated polyesters like poly(glycerol this compound) (PGB), which show promise in biomedical applications such as tissue engineering and drug delivery systems . These α,β-unsaturated polyesters can be further modified or cross-linked via reactions like Michael additions . Furthermore, butenedioates are valuable in organic synthesis. Maleate and fumarate esters act as dienophiles in Diels-Alder cycloaddition reactions, a fundamental method for constructing cyclic carbon frameworks . They also function as excellent Michael acceptors due to the electron-withdrawing effect of the carbonyl groups on the double bond, enabling conjugate addition reactions with various nucleophiles . This reactivity is exploited in the synthesis of more complex organic molecules and in the study of biological succination processes. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2O4-2 B8557255 Butenedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2O4-2

Molecular Weight

114.06 g/mol

IUPAC Name

but-2-enedioate

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2

InChI Key

VZCYOOQTPOCHFL-UHFFFAOYSA-L

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

General Research Context of Butenedioate Compounds

Introduction to Butenedioate Isomers: Maleate (B1232345) and Fumarate (B1241708)

Butenedioic acid has the chemical formula C₄H₄O₄ and a molar mass of 116.072 g/mol wikipedia.orgvedantu.comwikipedia.org. The two primary isomers, maleic acid and fumaric acid, differ in the spatial arrangement of their carboxylic acid groups around the central carbon-carbon double bond. Maleic acid is the (Z)- or cis-isomer, meaning its two carboxyl groups are positioned on the same side of the double bond wikipedia.orgvedantu.comatamanchemicals.com. Conversely, fumaric acid is the (E)- or trans-isomer, with its carboxyl groups located on opposite sides of the double bond wikipedia.orgatamanchemicals.comtestbook.com.

This fundamental difference in geometry leads to significant variations in their physical and chemical properties, as summarized in the table below. Fumaric acid's symmetrical trans configuration allows for more efficient packing in crystal lattices, contributing to its considerably higher melting point compared to maleic acid vaia.com. Maleic acid, due to its cis configuration, can form intramolecular hydrogen bonds, which influences its higher water solubility relative to fumaric acid, which has low water solubility wikipedia.orgvaia.comhmdb.caoiv.int.

PropertyMaleic Acid (cis-butenedioic acid)Fumaric Acid (trans-butenedioic acid)
Chemical FormulaC₄H₄O₄C₄H₄O₄
Molar Mass ( g/mol )116.072 vedantu.com116.072 wikipedia.org
AppearanceWhite solid vedantu.comColorless crystalline solid, white powder wikipedia.orgoiv.intnih.gov
Melting Point (°C)130-135 wikipedia.orgvedantu.comhmdb.ca287 (decomposes) wikipedia.orgwikipedia.orghmdb.caoiv.int
Solubility in WaterHigh wikipedia.orgvaia.comhmdb.caLow (6.3 g/L at 25 °C) wikipedia.orgoiv.int
Heat of Combustion (kJ/mol)-1335 vedantu.com-1355 wikipedia.org

Historical Perspectives in this compound Research

The discovery of maleic and fumaric acids dates back to 1817, when they were independently identified by Braconnet and Vauquelin through the dry distillation of malic acid testbook.comatamanchemicals.comknowde.com. Initially, the relationship between these two compounds was not fully understood. It was with the advancement of modern stereochemistry that it became clear they were geometric isomers of the same chemical structure researchgate.net. Early applications of these compounds emerged in the mid-20th century; for instance, fumaric acid has been utilized as a food acidulant since 1946 wikipedia.orgatamanchemicals.com. The esters of fumaric acid also found early use in the late 1950s for certain medical applications atamanchemicals.com.

Significance of this compound in Contemporary Chemical Science

This compound compounds, particularly maleic and fumaric acids, hold significant importance in contemporary chemical science due to their versatile reactivity and structural properties. They serve as crucial building blocks and intermediates in various chemical processes.

A major industrial application of maleic acid is its conversion to fumaric acid through isomerization, a process often catalyzed by mineral acids or thiourea (B124793) wikipedia.orgvedantu.comatamanchemicals.comresearchgate.net. Both maleic anhydride (B1165640) (from which maleic acid is typically derived) and fumaric acid are regarded as multifunctional chemical intermediates with broad industrial utility nih.gov.

In polymer chemistry, maleic and fumaric acids are essential raw materials for synthesizing a wide range of polymeric products. These include phthalic-type alkyd and polyester (B1180765) resins, which are vital components in surface coatings, and the production of various copolymers and plasticizers wikipedia.orgvedantu.comhmdb.caresearchgate.netatamanchemicals.comontosight.ai. Their ability to participate in polymerization reactions makes them indispensable in the development of advanced materials.

Beyond polymer synthesis, butenedioates are valuable in organic synthesis. Maleic acid, for example, acts as an electrophilic dienophile in Diels-Alder reactions, a fundamental reaction for forming cyclic compounds vedantu.comwikipedia.orgatamanchemicals.com. It can also be transformed into other important organic acids, such as malic acid via hydration and succinic acid through hydrogenation vedantu.comhmdb.caatamanchemicals.com.

In biochemistry, fumarate plays a pivotal role as an intermediate in the citric acid cycle (also known as the Krebs cycle), a central metabolic pathway for energy production in aerobic organisms wikipedia.orgatamanchemicals.comnih.govatamanchemicals.comknowde.comatamankimya.comatamankimya.com. Within this cycle, fumarate is formed from succinate (B1194679) through the action of the enzyme succinate dehydrogenase and subsequently converted to malate (B86768) by fumarase wikipedia.orgnih.govknowde.comatamankimya.com. Fumarate is also a product of the urea (B33335) cycle wikipedia.orgknowde.comatamankimya.com. Interestingly, human skin naturally produces fumaric acid when exposed to sunlight wikipedia.orgatamanchemicals.comtestbook.comatamanchemicals.comknowde.comatamankimya.comatamankimya.com.

Furthermore, this compound derivatives, particularly their esters, are explored in materials science for developing polymers and coatings with specific surface characteristics ontosight.aicymitquimica.comontosight.ai. In pharmaceutical chemistry, maleic acid is utilized to form acid addition salts with certain drugs, enhancing their stability wikipedia.orgvedantu.com. Similarly, fumarate salts are employed in pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients ontosight.ai.

Advanced Synthetic Methodologies for Butenedioate and Its Derivatives

Butenedioate as Versatile Building Blocks in Complex Organic Synthesis

Dienophile Applications in Diels-Alder Reactions

This compound derivatives, particularly maleates and maleic anhydride (B1165640), are widely recognized as potent dienophiles in Diels-Alder cycloaddition reactions. This pericyclic reaction forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile, representing a fundamental carbon-carbon bond-forming strategy in organic chemistry.

Maleates as Dienophiles: Diethyl maleate (B1232345), an ester of maleic acid, is a commonly employed dienophile in Diels-Alder type cycloaddition reactions in organic synthesis. nih.govwikipedia.org Similarly, dimethyl maleate, the dimethyl ester of maleic acid, finds extensive use in diene synthesis. wikipedia.org For instance, dimethyl maleate has been utilized as a dienophile in ultrasonic irradiation-promoted Diels-Alder reactions with substituted furans. fishersci.ca The efficacy of maleate esters in these reactions stems from the electron-withdrawing nature of the ester groups, which enhances the electron deficiency of the double bond, thereby increasing its reactivity towards electron-rich dienes.

Role in Michael Addition Reactions

This compound derivatives serve as excellent Michael acceptors in conjugate addition reactions, owing to the electron-withdrawing effect of their carbonyl groups on the α,β-unsaturated system. The Michael addition reaction involves the nucleophilic addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound. wikipedia.orgbyjus.com

Maleates and Fumarates as Michael Acceptors: Both maleates and fumarates are susceptible to Michael addition reactions. Diethyl fumarate (B1241708) is a classical example of a Michael acceptor, notably reacting with diethyl malonate. wikipedia.orgbyjus.com Research has demonstrated that dimethyl maleate undergoes efficient Michael addition reactions with various aliphatic amines, often proceeding at room temperature without the need for a catalyst. um.edu.mtnih.gov Primary amines, in particular, react effectively with cis-methyl maleate, yielding highly functionalized products with the addition reaction being almost irreversible. nih.gov

The reactivity difference between maleates (cis-isomer) and fumarates (trans-isomer) in Michael additions can be notable. While dimethyl maleate readily undergoes aza-Michael addition, the aza-Michael addition to dimethyl fumarate occurs at a lower rate. frontiersin.orgresearchgate.net This differential reactivity highlights the influence of stereochemistry on the reaction kinetics and product formation.

Table 1: Examples of Michael Addition Reactions with this compound Derivatives

This compound Derivative (Michael Acceptor)Michael DonorReaction ConditionsKey Findings / Product TypeReference
Diethyl FumarateDiethyl Malonate-Classical Michael adduct wikipedia.orgbyjus.com
Dimethyl MaleateAliphatic AminesRoom temperature, catalyst-freeHigh yield of mono-adducts (85-96% for linear primary amines) um.edu.mtnih.gov
FumarateL-ArginineBiocatalyticL-Argininosuccinate rsc.org
FumarateCysteine residues in proteinsSpontaneousS-(2-succinyl) cysteine (succination) nih.gov

Fumarate, as an endogenous electrophile, also participates in Michael addition reactions with biological nucleophiles. For instance, it reacts spontaneously with cysteine residues in proteins, leading to the formation of S-(2-succinyl) cysteine, a process termed succination. nih.gov Furthermore, biocatalytic approaches have been developed for the asymmetric Michael addition of L-arginine to fumarate, enabling the green synthesis of L-argininosuccinic acid lithium salt. rsc.org

Precursors for Functionalized Intermediates

This compound compounds are pivotal as precursors for a wide array of functionalized intermediates, which are subsequently utilized in the synthesis of complex molecules and materials. Their inherent unsaturation and presence of carboxylic acid functionalities (or their derivatives) provide multiple sites for chemical modification.

Polymer and Chemical Synthesis: Fumarate is a significant precursor for various polymers, including unsaturated polyester (B1180765) resins, alkyd polymers, and biodegradable plastics. fishersci.carsc.org For example, the copolymerization of succinic acid and 1,4-butanediol (B3395766) (derived from fumaric acid) yields polybutylene succinate (B1194679) (PBS), a biodegradable plastic. rsc.org

Maleic acid and fumaric acid themselves are used in the production of other chemicals. fishersci.canih.govnih.gov Maleic anhydride, the cyclic anhydride of maleic acid, is extensively employed in the manufacturing of paints, plastics, and other chemical products. nih.gov Dimethyl maleate serves as an intermediate for the production of plastics, pigments, pharmaceuticals, and agricultural products. wikipedia.orgfishersci.ca It can also act as an internal modifier to enhance the hardness and toughness of polymer films, such as copolymers of vinyl acetate (B1210297). fishersci.ca

Functionalization Strategies: Functionalized poly(propylene fumarate) polymers can be synthesized, with functionalization achieved either through the use of functionalized initiating alcohols during polymerization or by incorporating functionalized propylene (B89431) oxide monomer precursors that form functionalized side-chains on the resulting polymers. google.com These examples underscore the versatility of this compound derivatives in generating diverse functionalized intermediates for advanced material science and organic synthesis.

Chemical Reactivity and Reaction Mechanisms of Butenedioate Systems

Cis-Trans Isomerization of Butenedioate: Maleate-Fumarate Equilibrium

The interconversion between maleate (B1232345) and fumarate (B1241708), the cis and trans isomers of this compound, is a fundamental process in chemistry and biology. This isomerization can be initiated through various means, including thermal energy, acid catalysis, photochemical excitation, radical-mediated processes, and on solid surfaces.

Thermal and Acid-Catalyzed Isomerization Kinetics

The conversion of maleic acid to fumaric acid can be achieved through thermal or catalytic methods. wikipedia.org The kinetics of this isomerization have been studied under different conditions. For instance, the isomerization of maleic acid to fumaric acid has been investigated using poly(4-vinylpyridine) resin as a reusable solid catalyst. researchgate.net The reaction rate increases significantly with temperature, and a conversion rate of 86% has been achieved. researchgate.net The kinetics of this catalyzed isomerization were found to follow a second-order model. researchgate.net

In another study, the amine-catalyzed isomerization of diethyl maleate was found to be second order with respect to the amine and first order with respect to the ester. acs.org This suggests a mechanism involving an intermediate formed between the amine and the ester. acs.org Strong bases like piperidine (B6355638) are effective catalysts for this reaction. acs.org Hydrogen halides, such as hydrogen bromide and hydrogen chloride, can also catalyze the isomerization of dimethyl maleate to dimethyl fumarate, both in the absence of a solvent and in carbon tetrachloride solution. oup.com

The activation energy for the thermal isomerization of dimethyl methylenesuccinate to dimethyl mesaconate has been reported to be 82.1 kJ mol⁻¹, while the base-catalyzed rearrangement has a lower activation energy of 56.2 kJ mol⁻¹. oup.com

Interactive Data Table: Kinetic Parameters for this compound Isomerization
ReactionCatalyst/ConditionsKinetic OrderActivation Energy (kJ/mol)Reference
Maleic acid to Fumaric acidPoly(4-vinylpyridine) resinSecond-orderNot specified researchgate.net
Diethyl maleate isomerizationAminesFirst-order in ester, Second-order in amineNot specified acs.org
Dimethyl methylenesuccinate to Dimethyl mesaconateThermalNot specified82.1 oup.com
Dimethyl methylenesuccinate to Dimethyl mesaconateBase-catalyzedNot specified56.2 oup.com

Photochemical Isomerization Mechanisms of Butenedioates

Photochemical methods provide an alternative route for the cis-trans isomerization of butenedioates. Irradiation with ultraviolet light can induce the conversion of maleate esters to their corresponding fumarate isomers. beilstein-journals.org In aqueous solutions, the photochemistry of maleic and fumaric acids at 254 nm leads primarily to photoisomerization, establishing a photostationary state between the two isomers. researchgate.net The quantum yields for the isomerization of fumaric acid are generally higher than those for maleic acid and decrease with increasing pH. researchgate.net

The mechanism of photochemical isomerization can involve direct excitation of the this compound or the use of a photosensitizer. For example, thioxanthone can act as a sensitizer (B1316253) for the E→Z (fumarate to maleate) isomerization. nih.gov The directionality of this process is influenced by stabilizing nO→πC=O* interactions that shorten the chromophore of the product maleate isomer, making the reverse energy transfer less efficient. nih.gov In the photosystem of dimethyl maleate-dimethyl fumarate-acetone, evidence suggests a mechanism where the excited unsaturated diester attacks the ground-state ketone to form an oxetane, which differs from the state involved in cis-trans photoisomerization. acs.org

Theoretical studies on 2-butenedial, a related compound, show that photoisomerization in the first excited state can lead to the formation of a ketene-enol intermediate upon relaxation to the ground state. mdpi.comnih.gov This intermediate can then undergo further reactions. mdpi.comnih.gov

Radical-Mediated Isomerization Processes

Radical-mediated pathways offer an efficient method for the isomerization of maleates to fumarates. Thiyl radicals, generated from thiols or disulfides, are particularly effective catalysts. The isomerization can be initiated by the addition of a bromine radical to the carbon-carbon double bond of the maleate, forming a carbon-centered radical that can then rotate before eliminating the bromine radical to yield the fumarate. researchgate.net

Cysteine and its analogs can act as molecular catalysts for the isomerization of maleate to fumarate under mild temperatures, activated by chemical or photochemical radical processes. researchgate.netresearchgate.netrsc.orgchemrxiv.org Kinetic analysis supports a mechanism involving aqueous thiyl radicals. researchgate.netresearchgate.netrsc.orgchemrxiv.org The reaction shows a first-order dependence on the reactant concentration and the radical initiator concentration, but a zeroth-order dependence on the thiol molecule concentration. researchgate.netresearchgate.net High catalytic turnover numbers and frequencies have been achieved with this system. researchgate.netresearchgate.netrsc.orgchemrxiv.org

Photochemically generated thiyl radicals from diphenyl disulfide in refluxing hexane (B92381) can convert maleate esters to fumarate esters in nearly quantitative yields. capes.gov.br This method has also been applied to the synthesis of 5H-furanones from dialkyl (hydroxyalkyl)maleate esters. beilstein-journals.orgcapes.gov.br

Surface-Assisted Isomerization Studies

The isomerization of this compound can also be facilitated on solid surfaces, a process known as heterogeneous catalysis. wikipedia.org The surface can influence the stability and reactivity of the isomers. tongji.edu.cnresearchgate.netrsc.org For instance, the on-surface cis-trans isomerization of an alkene molecule on a Cu(110) surface has been shown to occur efficiently well below room temperature, with the copper surface playing a key role. tongji.edu.cnresearchgate.netrsc.orgrsc.org Scanning tunneling microscopy (STM) and density functional theory (DFT) calculations have been used to investigate these on-surface isomerization behaviors at the atomic scale. tongji.edu.cnresearchgate.net

Studies on NaHY zeolites have shown that the kinetics of but-1-ene isomerization are influenced by the acid strength of the OH groups on the zeolite surface. rsc.org Similarly, the catalytic activity of solid catalysts like poly(4-vinylpyridine) resin has been demonstrated for the isomerization of maleic acid to fumaric acid. researchgate.net

Addition Reactions across the Carbon-Carbon Double Bond

Catalytic Hydrogenation Mechanisms of this compound Derivatives

The carbon-carbon double bond in this compound and its derivatives is susceptible to addition reactions, most notably catalytic hydrogenation to form succinates. This reaction is of significant industrial interest for the production of valuable chemicals like succinic acid, 1,4-butanediol (B3395766) (BDO), and γ-butyrolactone (GBL). rsc.orgrsc.orgmdpi.com

The hydrogenation of esters like dimethyl maleate (DMM) can be catalyzed by various metals, including noble metals like palladium, ruthenium, and platinum, as well as copper-based catalysts. mdpi.comwikipedia.org While noble metal catalysts often exhibit high activity, copper catalysts are more economical. mdpi.com

The mechanism of hydrogenation can vary depending on the catalyst and reaction conditions. For the formic acid-mediated hydrogenation of maleic acid to succinic acid over a Pd/C catalyst, the reaction is believed to proceed via a concerted transfer of hydrogen atoms from the formic acid molecule to the maleic acid. rsc.org Isotopic labeling studies have indicated that the formyl hydrogen of formic acid is involved in the rate-determining step. rsc.org

In the hydrogenation of DMM over Cu/ZnO catalysts, density functional theory (DFT) and kinetic Monte Carlo simulations have been used to elucidate the reaction network. acs.org The synergy between copper and zinc oxide promotes the anchoring of the ester carbonyl groups and facilitates the formation of hydroxyl groups. acs.org The reaction can lead to the formation of BDO, GBL, and tetrahydrofuran (B95107) (THF). mdpi.comacs.org The selectivity towards these products can be influenced by modifying the active sites of the catalyst and by controlling the reaction temperature and pressure. mdpi.comacs.org For instance, the addition of basic promoters to a Cu/SiO₂ catalyst can increase the selectivity towards GBL. mdpi.com

Homogeneous catalysts, such as ruthenium complexes with phosphine (B1218219) ligands, have also been developed for the hydrogenation of dicarboxylic acid esters like dimethyl maleate. tib.euacs.org These catalysts can operate under milder conditions than some heterogeneous systems. acs.org

Interactive Data Table: Catalysts and Products in this compound Hydrogenation
SubstrateCatalyst SystemPrimary Product(s)Reference
Maleic AcidPd/C, Formic AcidSuccinic Acid rsc.org, rsc.org
Dimethyl MaleateCu/SiO₂ with basic promoters (Mg, Ca, Sr, Ba, La)γ-Butyrolactone (GBL), 1,4-Butanediol (BDO), Tetrahydrofuran (THF) mdpi.com
Dimethyl MaleateCu/ZnO1,4-Butanediol (BDO), γ-Butyrolactone (GBL), Tetrahydrofuran (THF) acs.org
Dimethyl MaleateRu(acac)₃/TriphosPh/NEt₃Hydrogenated products tib.eu
Fumaric AcidRu/TriphosPh/Zn1,4-Butanediol tib.eu, acs.org

Other Electrophilic and Nucleophilic Addition Pathways

Beyond the primary addition reactions, this compound systems, characterized by their electron-deficient carbon-carbon double bond, are susceptible to a variety of other important electrophilic and nucleophilic addition reactions. These pathways are fundamental in organic synthesis for constructing complex molecular architectures.

Michael Addition (Conjugate Addition): The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), such as a this compound ester. wikipedia.orgorganic-chemistry.org The nucleophiles are typically stabilized carbanions derived from compounds with acidic methylene (B1212753) hydrogens, like β-ketoesters, malonates, and β-cyanoesters. wikipedia.orglibretexts.org The reaction mechanism proceeds in three main steps: deprotonation of the donor to form an enolate, conjugate addition of the enolate to the β-carbon of the this compound, and subsequent protonation of the resulting enolate to yield the final 1,5-dicarbonyl product. libretexts.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and highly valuable for creating complex molecules from simpler precursors. organic-chemistry.org Non-carbon nucleophiles such as amines and thiols can also participate in conjugate additions, referred to as aza-Michael and thia-Michael reactions, respectively. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reaction: this compound esters are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of their ester groups, which accelerates the reaction rate. masterorganicchemistry.com The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org This [4+2] cycloaddition is a powerful tool for synthesizing cyclic compounds with high regio- and stereoselectivity. wikipedia.orgbyjus.com The reaction involves the overlap of four π-electrons from the diene and two π-electrons from the dienophile (the this compound) to form two new sigma bonds and a new pi bond, resulting in a cyclohexene (B86901) derivative. byjus.com The underlying concept can be extended to hetero-Diels-Alder reactions where either the diene or dienophile contains a heteroatom, leading to the synthesis of heterocyclic rings. wikipedia.org

Other Electrophilic Additions: The electron-rich π bond of butenedioates can also be attacked by various electrophiles. In these reactions, the π electrons act as a nucleophile, attacking the electrophilic species to form a carbocation intermediate. lumenlearning.com This intermediate is then attacked by a nucleophile to yield the final addition product. For instance, halogens like bromine (Br₂) can add across the double bond to form dihalogenated products. openstax.org While Br₂ is non-polar, it can be polarized by the electron-dense double bond, initiating the electrophilic attack. savemyexams.com

Table 1: Summary of Other Addition Reactions of this compound Systems

Reaction Type Description Key Features
Michael Addition Nucleophilic 1,4-addition of a stabilized carbanion (donor) to an α,β-unsaturated carbonyl compound (acceptor). wikipedia.orgorganic-chemistry.org Forms a new carbon-carbon bond at the β-position. wikipedia.org Utilizes donors like malonates and β-keto esters. libretexts.org Can also involve heteroatom nucleophiles (aza- and thia-Michael). masterorganicchemistry.com
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile (this compound) to form a cyclohexene ring. wikipedia.org Concerted mechanism. byjus.com Highly stereospecific and regioselective. wikipedia.org Accelerated by electron-withdrawing groups on the dienophile. masterorganicchemistry.com
Halogenation Electrophilic addition of halogens (e.g., Br₂) across the carbon-carbon double bond. openstax.org Proceeds via a carbocation intermediate. savemyexams.com The π-bond acts as a nucleophile.

Oxidation and Reduction Pathways of this compound Compounds

The double bond and carbonyl functionalities within this compound compounds provide active sites for a range of oxidation and reduction reactions. These transformations are crucial for modifying the saturation level and functional groups of the this compound scaffold.

Reduction (Hydrogenation): Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of this compound derivatives. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst, such as palladium or copper-based catalysts. mdpi.comias.ac.in For example, the hydrogenation of maleic anhydride (B1165640), a related this compound precursor, is a key step in the industrial production of 1,4-butanediol (BDO), proceeding through intermediates like succinic anhydride and γ-butyrolactone (GBL). mdpi.com Studies have shown that the rate of hydrogenation can be influenced by the substrate's stereochemistry and substituents. For instance, the hydrogenation rate follows the trend: 2,5-furandione > cis-butenedioic acid > trans-butenedioic acid > cis-methylthis compound > trans-methylthis compound when using an anchored palladium(II) acetate (B1210297) catalyst. ias.ac.inias.ac.in This suggests that both electronic and steric factors play a significant role in the reaction kinetics.

Oxidation: Oxidation reactions target the electron-rich double bond of butenedioates, leading to a variety of functionalized products.

Epoxidation: This reaction involves the conversion of the C=C double bond into an epoxide (oxirane ring) using an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). sciforum.net The reaction is an electrophilic attack on the alkene, where the terminal oxygen of the peroxy acid is transferred. sciforum.net Epoxidation of α,β-unsaturated esters like butenedioates can be challenging because the electron-withdrawing ester groups deactivate the double bond towards electrophilic attack, often resulting in slow reactions and low yields. sciforum.net However, the resulting α,β-epoxy esters are valuable synthetic intermediates. sciforum.net

Ozonolysis: Ozonolysis is a powerful oxidation method that cleaves the carbon-carbon double bond. researchgate.netthieme.de The reaction with ozone (O₃) initially forms an unstable molozonide intermediate, which rearranges to a more stable ozonide. Subsequent workup of the ozonide can yield different products depending on the conditions. Reductive workup (e.g., with dimethyl sulfide) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) produces carboxylic acids. This method has been used to synthesize compounds like tert-butyl glyoxalate from di-tert-butyl fumarate (a this compound derivative). mdpi.com

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can also oxidize the double bond of butenedioates. The reaction is believed to proceed through a rate-determining cis-attack of the permanganate ion on the double bond, forming a cyclic manganese(V) intermediate. sci-hub.se This intermediate then decomposes to yield diol products, which can be further oxidized to carboxylic acids upon cleavage of the C-C bond under harsh conditions. sci-hub.se

Table 2: Summary of Oxidation and Reduction Pathways

Pathway Reagent(s) Product(s) Description
Hydrogenation (Reduction) H₂ with metal catalyst (e.g., Pd, Cu-SiO₂) mdpi.comias.ac.in Alkanedioates (e.g., Succinates) Addition of hydrogen across the C=C double bond, leading to saturation. mdpi.com
Epoxidation (Oxidation) Peroxy acids (e.g., mCPBA) sciforum.net Epoxy-succinates Formation of an oxirane ring at the site of the original double bond. sciforum.netmdpi.com

| Ozonolysis (Oxidation) | 1. O₃ 2. Workup (reductive or oxidative) mdpi.com | Aldehydes, Ketones, or Carboxylic Acids | Cleavage of the C=C double bond to form smaller carbonyl-containing compounds. researchgate.netacs.org | | Permanganate Oxidation | KMnO₄ sci-hub.se | Diols, Carboxylic Acids | Oxidation of the double bond, potentially leading to C-C bond cleavage under strong conditions. sci-hub.se |

Theoretical and Computational Chemistry of Butenedioate

Quantum Chemical Calculations on Butenedioate Isomers (e.g., DFT)

Quantum chemical calculations, notably those employing Density Functional Theory (DFT), are extensively utilized to investigate the structural and electronic properties of this compound isomers, primarily maleate (B1232345) (cis-2-butenedioate) and fumarate (B1241708) (trans-2-butenedioate). These methods enable the optimization of molecular geometries, providing detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies have optimized the geometrical structures of maleate and fumarate using various DFT functionals and basis sets, such as B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) researchgate.netmdpi.com. The optimized geometrical parameters obtained from DFT calculations often show good agreement with experimental data derived from techniques like single-crystal X-ray diffraction (XRD) researchgate.netaun.edu.eg.

Furthermore, DFT calculations are employed to compute vibrational frequencies, which can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy data to confirm molecular structures and assign vibrational modes researchgate.net. The distinct symmetries of the isomers, such as C2h for fumarate and Cs for maleate, are also characterized and confirmed through these computational approaches rsc.org. These calculations help in understanding the subtle energy balances and intermolecular interactions that influence the conformations and stabilities of this compound isomers and their derivatives mdpi.comrsc.org.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are indispensable for understanding the mechanisms of chemical reactions involving this compound, particularly by identifying and characterizing reaction pathways and their associated transition states. Transition states represent the highest energy point along a reaction coordinate, acting as critical junctions that dictate reaction efficiency and selectivity fiveable.mesolubilityofthings.com. Computational methods, including DFT and molecular dynamics simulations, are crucial for mapping potential energy surfaces (PES) and locating these ephemeral transition states fiveable.me.

The process typically involves identifying stationary points on the PES that correspond to reactants, products, and transition states fiveable.me. Techniques such as the Nudged Elastic Band (NEB) method are commonly employed for transition state optimization, allowing researchers to trace the reaction path connecting initial and final states fiveable.meims.ac.jpsciencedaily.com. By studying the characteristics of these transition states, chemists can gain valuable insights into the reaction mechanism, including the order of bond formation and breaking, and identify potential reaction intermediates solubilityofthings.com. This understanding is vital for predicting reaction outcomes and designing more effective catalysts fiveable.mesolubilityofthings.com. The isomerization of maleic acid to fumaric acid, for example, is a key reaction pathway that has been extensively investigated using such computational approaches researchgate.net.

Computational Studies on Isomerization Energetics and Barriers

Computational studies have provided significant insights into the energetics and barriers associated with the isomerization of this compound isomers, particularly the cis-trans isomerization of maleic acid to fumaric acid. This transformation, which can occur under various conditions such as heating or catalysis, involves rotation about the ethylenic double bond researchgate.net.

Theoretical investigations have explored the potential energy surfaces (PES) for both singlet and triplet states of 2-butenedioic acid (maleic/fumaric acid) to understand the isomerization mechanism researchgate.net. These studies suggest that the reaction can proceed via a non-adiabatic pathway, involving interconversion between singlet and triplet states researchgate.net. Computational methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT levels (e.g., BLYP, B3LYP), have been used to calculate the activation energies and enthalpy changes for this isomerization researchgate.net. For instance, an experimental activation energy of 15.8 kcal mol⁻¹ has been reported for maleic acid isomerization researchgate.net. Computational results, such as a calculated enthalpy change of +0.80 kcal mol⁻¹ for the cis → trans isomerization using the BLYP/STO-6G method, show good agreement with experimental values researchgate.net.

The following table summarizes representative computational findings on the isomerization energetics:

Isomerization ReactionMethod/Level of TheoryEnergy Barrier / Enthalpy Change (kcal mol⁻¹)Reference
Maleic Acid → Fumaric AcidExperimental (Activation Energy)15.8 researchgate.net
Maleic Acid (cis) → Fumaric Acid (trans)BLYP/STO-6G (Enthalpy Change)+0.80 researchgate.net

Electronic Structure Analysis of this compound Derivatives

Electronic structure analysis, often performed using DFT, provides fundamental insights into the chemical reactivity, stability, and spectroscopic properties of this compound and its derivatives. A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) physchemres.orgmdpi.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical descriptor, as it correlates with a molecule's chemical stability and reactivity; a smaller gap generally indicates higher reactivity physchemres.orgmdpi.comresearchgate.net. For this compound isomers, the HOMO orbitals are typically found in a similar energy range, with variations in the LUMO energies contributing to differences in their energy gaps rsc.org.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate charge delocalization, hyperconjugative interactions, and intermolecular bonding within this compound structures researchgate.netresearchgate.netresearchgate.net. This analysis helps in understanding the distribution of electron density and the nature of bonding interactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecular surface researchgate.netmdpi.comresearchgate.netijcce.ac.ir. These maps indicate regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into chemical reactivity researchgate.netmdpi.comresearchgate.net. Computational studies have also explored core-orbital energies and simulated X-ray absorption spectroscopy (XAS) spectra for this compound dianions, revealing differences in oxygen 1s core-orbitals between fumarate and maleate, which can have implications for their spectroscopic fingerprints rsc.org.

Spectroscopic Characterization Methodologies for Butenedioate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

UV-Vis spectroscopy is utilized to study the electronic transitions within butenedioates, primarily involving the π→π* transition of the conjugated C=C double bond and carbonyl groups.

Butenedioates, possessing a conjugated system of a carbon-carbon double bond and two carbonyl groups, exhibit characteristic absorption in the UV region.

The exact absorption maximum (λmax) can vary depending on the specific derivative and solvent, but generally falls within the 200-250 nm range.

UV-Vis spectroscopy is particularly useful for monitoring the photochemical isomerization between maleate (B1232345) and fumarate (B1241708) isomers. Maleic acid, the cis isomer, can be converted to fumaric acid, the more stable trans isomer, through thermal or photochemical isomerization. fishersci.comatamanchemicals.com This isomerization involves rotation around the C-C single bond, and the change in conjugation and molecular geometry results in different UV-Vis absorption profiles for the two isomers. For instance, the UV spectrum of ferrous fumarate indicates wide transparency in visible regions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a fundamental technique for identifying the characteristic functional groups present in butenedioates, such as the carbonyl (C=O) and carbon-carbon double bond (C=C).

Carbonyl Stretching (C=O): Esters of butenedioic acid (maleates and fumarates) typically show a strong absorption band for the C=O stretching vibration in the range of 1700-1750 cm⁻¹. For example, diethyl fumarate shows a strong peak at 1728 cm⁻¹ for the ester C=O stretching. spcmc.ac.in Maleate derivatives, such as chlorpheniramine (B86927) maleate, also exhibit C=O stretching around ~1700 cm⁻¹. mdpi.com

Carbon-Carbon Double Bond Stretching (C=C): The C=C stretching vibration of the alkene moiety is observed in the 1600-1650 cm⁻¹ range. For diethyl fumarate, a peak at 1645 cm⁻¹ is observed for the unsaturated double bond (–CH=CH–). spcmc.ac.inresearchgate.net

C-H Stretching: Alkene C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3078 cm⁻¹ for diethyl fumarate), while alkyl C-H stretching (from ester groups) appears below 3000 cm⁻¹ (e.g., 2986, 2941, 2908, 2878 cm⁻¹ for diethyl fumarate). spcmc.ac.inlibretexts.org

C-O Stretching: C-O stretching vibrations in esters are typically found around 1100-1260 cm⁻¹. mdpi.com

C-H Bending: C-H bending vibrations can be observed in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. mdpi.comlibretexts.org

IR spectroscopy can also be used to detect subtle differences between cis and trans isomers, particularly in the fingerprint region (1200-700 cm⁻¹), where complex vibrations provide a unique spectral profile for each isomer. libretexts.org For instance, studies on dimethyl fumarate have identified characteristic IR bands for different conformers in various states (matrix-isolated, amorphous solid, crystalline). uc.pt

Table 2: Characteristic IR Absorption Bands for Diethyl Fumarate

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (ester)1728C=O stretching
C=C (alkene)1645C=C stretching
Csp²-H3078C-H stretching
Csp³-H2986, 2941, 2908, 2878C-H stretching
C-O1261C-O stretching

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of butenedioates, which are crucial for molecular structure elucidation and confirmation.

Molecular Ion Peak: The molecular ion peak ([M]⁺•) in the mass spectrum corresponds to the molecular weight of the butenedioate compound, providing a direct confirmation of its molecular formula. For example, dimethyl fumarate has a molecular weight of 144.126 g/mol , and dimethyl maleate has a molecular weight of 144.126 g/mol . fishersci.ptfishersci.ca Diethyl fumarate and diethyl maleate have a molecular weight of 172.18 g/mol . fishersci.se

Fragmentation Patterns: Upon electron ionization, butenedioates undergo characteristic fragmentation, yielding diagnostic ions. Common fragmentation pathways for esters include α-cleavage, McLafferty rearrangement, and loss of small molecules like CO, CO₂, or alcohol moieties.

For methyl esters, loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH) is common.

For ethyl esters, loss of an ethoxy radical (•OC₂H₅) or ethanol (B145695) (C₂H₅OH) can occur.

The presence of the double bond and two ester groups leads to specific fragmentation patterns that help in identifying the this compound core and the nature of the ester substituents. For instance, dimethyl fumarate has a molecular weight of 144.12 g/mol . doi.orgfishersci.ca

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of crystalline this compound derivatives and their complexes in the solid state.

Crystal Packing and Intermolecular Interactions: This technique elucidates how molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions play a critical role in the physical properties and stability of the solid form.

Studies on hydrogen maleate salts, such as lithium hydrogen maleate dihydrate, have revealed short intramolecular O–H···O hydrogen bonds and how molecules are arranged in layers, hydrogen-bonded via water molecules. iucr.org Similarly, methylammonium (B1206745) hydrogen maleate exhibits very short intramolecular O–H···O hydrogen bonds with covalent character. acs.org

Fumarate salts, like 2,6-lutidinium hydrogen fumarate, show strong N⁺–H···O⁻ and O–H···O intermolecular hydrogen bonds, as well as weaker C-H···O hydrogen bonds, which are crucial for salt formation and stability. rsc.org

The crystal structure of metoprolol (B1676517) fumarate, determined by powder X-ray diffraction (PXRD), shows that each metoprolol cation forms two strong hydrogen bonds with two fumarate anions, leading to chains along the b-axis. acs.orgacs.org

Polymorphism: X-ray crystallography is vital for identifying different crystalline forms (polymorphs) of this compound compounds, which can have distinct physical and chemical properties.

Table 3: Crystal System and Space Group Examples for this compound Derivatives

CompoundCrystal SystemSpace GroupZ (Molecules per unit cell)Reference
Lithium hydrogen maleate dihydrateTriclinicP1N/A iucr.org
Metoprolol fumarateMonoclinicP2₁/cN/A acs.org
Vonoprazan fumarateMonoclinicP2₁/c4 google.com

Coordination Chemistry and Metal Butenedioate Complexes

Synthesis and Structural Elucidation of Metal-Butenedioate Complexes

The synthesis of metal-butenedioate complexes is typically achieved through methods such as hydrothermal, solvothermal, or simple precipitation reactions in a solution. mdpi.comrsc.org These methods involve combining a salt of the desired metal ion with a butenedioate source, often in the presence of other co-ligands which can influence the final structure. mdpi.comrsc.org The choice of solvent, temperature, and reaction time are critical parameters that dictate the crystallinity and dimensionality of the resulting product. mdpi.comresearchgate.net For instance, solvothermal techniques, which are conducted in a sealed vessel at elevated temperatures and pressures, are frequently used to obtain highly crystalline products suitable for structural analysis. rsc.orgnih.gov

A notable example is a manganese(II) complex incorporating trans-butenedioate (fumarate) and a 3-amino-1,2,4-triazole (Hatz) co-ligand. Its structure, determined by X-ray diffraction, reveals an infinite zigzag chain constructed from octahedral Mn(II) ions linked by the Hatz ligands. mdpi.com Another example involves a nickel(II) maleate (B1232345) complex, which forms a three-dimensional network. Its structure consists of two distinct Ni(II) ion environments: one coordinated by two chelating maleate anions and two nitrogen donors, and the other surrounded by three nitrogen atoms, two water molecules, and one oxygen from the maleate ligand. acs.org

Table 1: Structural Data for Representative Metal-Butenedioate Complexes
Complex FormulaMetal IonThis compound IsomerCrystal SystemSpace GroupKey Structural FeatureReference
{[Mn(H₂O)₃(Hatz)(bda)]·H₂O}ₙ (bda²⁻ = trans-butenedioate)Mn(II)Fumarate (B1241708)Not SpecifiedNot SpecifiedInfinite zigzag chain of octahedral Mn(II) ions. mdpi.com
(maleate)₂Ni₃(bpe)₄(H₂O)₄₂·H₂O (bpe = 1,2-bis(4-pyridyl)ethane)Ni(II)MaleateMonoclinicC2/c3D network with two distinct octahedral Ni(II) environments. acs.org

This compound as Ligands in Coordination Polymers and Metal-Organic Frameworks

This compound and its derivatives are fundamental building blocks in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com In this context, the this compound anion acts as a "linker" or "strut," a bridging ligand that connects metal ions or metal-containing clusters, known as secondary building units (SBUs), into extended networks. mdpi.comresearchgate.net The geometry of the this compound isomer—the linear trans-fumarate or the bent cis-maleate—plays a crucial role in determining the topology and dimensionality of the final framework. researchgate.net

CPs are complex systems composed of metal ions linked by organic ligands to form one-, two-, or three-dimensional structures. researchgate.net MOFs are a subclass of CPs that often exhibit porosity after the removal of solvent molecules from their crystal structure. mdpi.comresearchgate.net The dicarboxylate functionality of this compound allows it to coordinate to two different metal centers, propagating the network. The resulting frameworks can have diverse topologies, from simple 1D chains to complex 3D interwoven nets. acs.org

Table 2: Examples of this compound in Coordination Polymers and MOFs
Framework Name/TypeMetal Ion(s)This compound IsomerDimensionalityKey FeatureReference
Mn(II) Coordination PolymerMn(II)Fumarate1D ChainZigzag chains constructed from Mn(II) ions and co-ligands. mdpi.com
Ni(II) Coordination PolymerNi(II)Maleate3DHybrid inorganic-organic extended network. acs.org
Al-fumarate MOFAl(III)Fumarate3DChemically robust matrix with high surface area (≥1000 m²/g). rsc.orggoogle.com
Zr-fumarate MOF (MOF-801)Zr(IV)Fumarate3DCubic structure with tetrahedral and octahedral pores. mdpi.comresearchgate.net

Catalytic Applications of Metal-Butenedioate Complexes

The well-defined structures and tunable porosity of MOFs built with this compound linkers make them promising materials for heterogeneous catalysis. mdpi.comrsc.org The metal nodes can act as catalytically active Lewis acid sites, while the porous structure allows for the selective adsorption of substrates and diffusion of products. mdpi.com

Biodiesel Production: A zirconium-fumarate MOF, known as MOF-801, has been demonstrated as an effective heterogeneous catalyst for the transesterification of used vegetable oil into biodiesel. mdpi.comresearchgate.net The MOF's stability and crystalline structure, which contains catalytically active cationic Zirconium sites and anionic oxygen sites, facilitate the reaction. mdpi.com In one study, MOF-801 showed moderate catalytic activity, achieving a biodiesel yield of approximately 60% under specific reaction conditions. mdpi.comresearchgate.net Its thermal stability up to 500 °C confirms its robustness for catalytic applications. mdpi.com

Electrocatalytic CO₂ Reduction: An aluminum-fumarate MOF has been used as a scaffold to create a multifunctional catalyst for the electrocatalytic reduction of carbon dioxide (CO₂). rsc.orgrsc.org By incorporating copper (Cu) and zinc (Zn) nanoparticles into the MOF structure, researchers developed a system where Zn promotes the initial reduction of CO₂ to carbon monoxide (CO), and Cu facilitates the subsequent reduction of CO into valuable hydrocarbons and oxygenates like methane (B114726) (CH₄), ethene (C₂H₄), and ethanol (B145695) (C₂H₅OH). rsc.orgrsc.org This cascade process achieved a total Faradaic efficiency of 62% at -1.0 V vs. RHE. rsc.org The Al-fumarate MOF acts as a durable matrix that disperses the metal nanoparticles, preventing their aggregation and enhancing the catalyst's operational lifetime. rsc.orgrsc.org

Table 3: Catalytic Applications of this compound-Based MOFs
CatalystThis compound IsomerReaction CatalyzedKey Performance MetricReference
Zr-fumarate (MOF-801)FumarateTransesterification of used vegetable oil~60% biodiesel yield. mdpi.comresearchgate.net
Cu-Zn@Al-fumarate MOFFumarateElectrocatalytic reduction of CO₂62% total Faradaic efficiency for conversion to CO, HCOOH, CH₄, C₂H₄, C₂H₅OH. rsc.orgrsc.org

Supramolecular Chemistry and Butenedioate Based Architectures

Design and Construction of Supramolecular Assemblies Utilizing Butenedioates

The design of supramolecular assemblies is a cornerstone of modern chemistry, aiming to create large, ordered structures from smaller molecular components through processes like molecular self-assembly and host-guest chemistry. wikipedia.orgsupramolecularevans.comosaka-u.ac.jp Butenedioate and its isomers (fumarate and maleate) are frequently employed as organic linkers or struts in the construction of these architectures, most notably in metal-organic frameworks (MOFs). knowde.comwikipedia.org MOFs are a class of crystalline porous polymers where metal ions or clusters are coordinated to organic ligands, forming one-, two-, or three-dimensional structures. wikipedia.org

The predictable geometry and coordination chemistry of this compound allow chemists to design frameworks with specific topologies and properties. As a dicarboxylic acid, it can bridge two metal centers, a fundamental interaction for extending the structure into a network. wikipedia.orgul.ie The rigid nature of the fumarate (B1241708) isomer, for example, is often utilized to create robust and porous frameworks, while the cis-geometry of the maleate (B1232345) isomer can lead to different and unique structural outcomes.

The construction process often involves the self-assembly of metal salts and this compound linkers in a suitable solvent under specific temperature conditions. wikipedia.org The modular nature of this synthesis allows for significant variation. By changing the metal ion or modifying the this compound linker (i.e., creating derivatives), chemists can fine-tune the resulting properties of the supramolecular assembly, such as pore size, stability, and functionality. usherbrooke.ca For instance, aliphatic ligand-based MOFs, which can include this compound, are gaining attention for their unique conformational freedom and resulting applications as stimuli-responsive materials and selective gas adsorbents. mdpi.com

The table below details examples of MOFs and other supramolecular structures that utilize this compound or its derivatives as a key building block.

Supramolecular AssemblyMetal Node/ComponentThis compound-based LinkerKey Feature
MIL-53(Al)Aluminum (Al)1,4-Benzenedicarboxylic acid (analogue)Structural dynamics, often compared to aliphatic dicarboxylate MOFs. mdpi.com
MOF-5Zinc (Zn)1,4-Benzenedicarboxylic acid (analogue)Coordinatively saturated nodes, catalysis applications. wikipedia.org
Hofmann-based MOFsCobalt (Co), Iron (Fe)4,4'-methylene-bis(3,5-dimethylpyrazole) (pillar)Undulating 2D layers linked by pillars, creating channels for gas separation. rsc.org

Investigation of Non-Covalent Interactions in this compound Systems

Non-covalent interactions are the driving forces behind the formation and stability of supramolecular structures. wikipedia.orgnih.gov In systems containing this compound, a variety of these weak interactions are at play, dictating the final architecture and its properties. Understanding the presence, strength, and hierarchy of these interactions is vital for designing new materials. frontiersin.org Modern theoretical tools like Hirshfeld surface analysis, quantum theory of atoms in molecules (QTAIM), and density functional theory (DFT) are used to investigate these forces in detail. frontiersin.orgnih.gov

Key non-covalent interactions observed in this compound-containing crystal structures include:

π-π Stacking: The π-system of the this compound double bond and any associated aromatic rings in its derivatives can interact with other π-systems, leading to stacking arrangements that are crucial for crystal packing. wikipedia.orgresearchgate.net

Coordination Bonds: The interaction between the carboxylate oxygen atoms and metal ions is a primary directional force in the formation of metal-organic frameworks and coordination polymers. ul.ie

Anion-π Interactions: In certain systems, the electron-deficient π-system can interact favorably with anions, a force that can be exploited in the construction of specific assemblies. researchgate.net

A study of dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate revealed that the absence of strong intermolecular hydrogen bonds and the presence of parallel aromatic rings led to intermolecular ring stacking within the crystal network. researchgate.net The analysis of non-covalent interactions using methods like Hirshfeld surfaces can quantify the contribution of different contact types. For example, in various heterocyclic compounds, N···H, H···H, and C···H interactions are shown to be dominant, with C-H···π stacking playing a notable role in the crystal packing. nih.gov

Type of InteractionDescriptionRole in this compound Systems
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. wikipedia.orgDirects molecular assembly; stabilizes crystal lattices.
π-π StackingAttractive, noncovalent interactions between aromatic rings. wikipedia.orgInfluences crystal packing, especially in aromatic this compound derivatives. researchgate.net
Coordination BondThe donation of a pair of electrons from a ligand to a metal cation. ul.iePrimary interaction for forming MOFs and coordination polymers.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules. nih.govContributes to the overall cohesive energy and stability of the crystal.
C-H···π InteractionsA weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. frontiersin.orgHelps maintain molecular conformation and stabilizes crystal packing. frontiersin.orgnih.gov

Crystal Engineering with this compound Derivatives

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. ul.ieusherbrooke.ca It involves using molecular building blocks, or "tectons," that are programmed through their chemical structure to assemble in a predictable manner. usherbrooke.ca this compound and its derivatives are valuable tools in crystal engineering due to their defined geometric shapes, ability to form coordination bonds, and participation in a range of non-covalent interactions. knowde.comusherbrooke.ca

The primary application of this compound in crystal engineering is as a linker in the construction of coordination networks and MOFs. ul.ieusherbrooke.ca The predictable coordination of its carboxylate groups and the stereochemistry of its central C=C bond (cis for maleate, trans for fumarate) allow for a high degree of control over the resulting three-dimensional structure. ul.ieusherbrooke.ca This control enables the engineering of materials with specific properties, such as tailored porosity for gas storage and separation, or specific optical and magnetic characteristics. usherbrooke.ca

For example, the use of this compound derivatives within cocrystals—crystalline materials composed of two or more different molecular components in a set ratio—demonstrates another facet of crystal engineering. usherbrooke.ca By combining a this compound derivative with a complementary molecule capable of forming strong and directional non-covalent interactions like hydrogen bonds, novel crystalline phases with unique physical properties can be created. usherbrooke.ca The study of how molecular shape and intermolecular interactions guide the formation of crystal structures is fundamental to this field and has applications ranging from materials science to drug discovery. nih.gov The lone pair-π interaction, though one of the weaker supramolecular forces, has even been effectively used in the crystal engineering of high-energy materials to influence their thermal properties. ujaen.es

The design principles of crystal engineering with this compound derivatives can be summarized as:

Component Selection: Choosing a specific this compound isomer or derivative with the desired geometry and functional groups.

Interaction Control: Utilizing strong and directional interactions (e.g., metal coordination, hydrogen bonding) to guide the primary assembly of the network.

Structure-Property Correlation: Analyzing how the resulting crystal packing and non-covalent interactions influence the material's bulk properties. ul.ie

Polymer Science and Materials Applications of Butenedioate Derivatives

Polymerization Mechanisms Involving Butenedioate Monomers

The polymerization behavior of this compound monomers is significantly influenced by their isomeric configuration. Fumarate (B1241708) derivatives are generally more reactive in free-radical polymerization compared to their maleate (B1232345) counterparts. researchgate.net

Radical Polymerization: Fumarate groups readily undergo homopolymerization via free-radical mechanisms. In contrast, maleate groups typically exhibit suppressed homopolymerization reactivity in radical reactions. This difference is attributed to steric hindrance and electronic factors in the cis-configuration of maleates. To overcome this, isomerization catalysts, such as amines (e.g., morpholine) or thiols, are often employed. These catalysts facilitate the cis-trans isomerization of maleate to the more reactive fumarate form, enabling subsequent chain propagation. For instance, diethyl maleate (DEM) does not readily homopolymerize with initiators like 2,2′-azobisisobutyronitrile (AIBN) but can undergo radical polymerization in the presence of amines, suggesting a monomer-isomerization radical polymerization mechanism where DEM is first isomerized to diethyl fumarate (DEF). researchgate.net

Copolymerization: this compound monomers are frequently used in copolymerization reactions to tailor polymer properties. Maleic anhydride (B1165640) and styrene, for example, are known to form alternating copolymers, a classic illustration of this phenomenon. wikipedia.org Diethyl maleate has been shown to copolymerize with various monomers, including styrene, isobutyl vinyl ether, and acrylonitrile, exhibiting similar compositional relationships to their diethyl fumarate counterparts in copolymerization with these monomers. researchgate.net The free radical polymerization of dialkyl fumarates bearing sterically crowded ester groups has also been extensively investigated, with their reactivity being sensitive to the structure of the alkyl ester groups. researchgate.net

Synthesis and Characterization of this compound-Based Polyesters (e.g., Poly(glycerol this compound))

This compound-based polyesters are a significant class of polymers synthesized through condensation polymerization, primarily involving dibasic organic acids (or their anhydrides) and polyhydric alcohols (glycols). wikipedia.orggoogle.com

Polyester (B1180765) Synthesis and Isomerization: In the production of unsaturated polyester resins (UPRs), maleic anhydride, maleic acid, and fumaric acid are commonly used as unsaturated diacids. wikipedia.orggoogle.com A critical aspect of UPR synthesis is the isomerization of maleate groups to fumarate groups. Fumarate unsaturation is crucial for effective crosslinking with vinyl monomers like styrene, with a fumarate/maleate ratio greater than 90/10 being desirable for good curing. google.com This isomerization can be encouraged by increased reaction time and temperature, and through the use of isomerization catalysts such as N,N-dimethylacetoacetamide (DMAA) or acid chlorides. wikipedia.orggoogle.com

Poly(glycerol this compound) (PGB): Poly(glycerol this compound) (PGB) is an unsaturated polyester synthesized via bulk polycondensation of glycerin (glycerol) and maleic anhydride. acs.orgnih.gov PGB is of particular interest as a biomaterial due to its α,β-unsaturated moieties, which allow for further chemical modifications such as additions or oxidation, a feature not present in saturated glycerol (B35011) polyesters. acs.orgnih.gov Optimization of the PGB synthesis process, for example, through a two-stage approach, has demonstrated the ability to significantly reduce the E/Z isomer ratio (from 5.5 to 0.5) and decrease the degree of branching (from 17% to 9%), along with the degree of esterification (from 0.89 to 0.72). nih.gov

High Molecular Weight Polyesters: Achieving high molecular weight this compound-based polyesters, such as poly(butylene maleate) (PBM), has been a challenge with traditional esterification-polycondensation methods. However, novel green approaches have been developed, utilizing a slight excess of maleic acid to 1,4-butanediol (B3395766) or vice-versa, with p-toluene sulfonic acid as a catalyst. These methods have successfully yielded PBM with number-average molecular weights (Mn) up to 92 kDa, representing an eleven-fold increase over previously reported values. rsc.org

Table 1: Properties of Poly(glycerol this compound) (PGB) Synthesis

Process TypeE/Z Isomer RatioDegree of Branching (%)Degree of Esterification
One-stage5.5170.89
Two-stage0.590.72
Data based on optimized synthesis of PGB. nih.gov

This compound in Copolymer and Unsaturated Resin Formulations

Butenedioates are integral to the formulation of various copolymer systems and unsaturated polyester resins (UPRs), contributing to their mechanical and chemical properties.

Unsaturated Polyester Resins (UPRs): UPRs are thermosetting resins composed of a short-chain polyester containing polymerizable double bonds and a reactive vinyl monomer, typically styrene. The curing process involves the copolymerization of the vinyl monomer with the unsaturated bonds (maleate and fumarate groups) within the polyester backbone, leading to the formation of a rigid, three-dimensional network. wikipedia.orgkompozit.org.tr Maleic anhydride is a commonly used raw material for introducing the diacid functionality into UPRs. wikipedia.org The performance of UPRs, particularly their curing efficiency, is highly dependent on the degree of isomerization from maleate to fumarate groups, with higher fumarate content leading to better reactivity with styrene. google.com Different classifications of UPRs exist based on the primary saturated acid used, such as "Ortho" resins (phthalic anhydride-based) and "Iso" resins (isophthalic acid-based). Dicyclopentadiene (DCPD) can also be incorporated into UPRs, either by cracking in situ to react with maleate/fumarate groups via a Diels-Alder reaction (forming "Nadic" resins) or by reacting with maleic acid to end-cap the resin. wikipedia.orgkompozit.org.tr

Copolymer Formulations: this compound esters are utilized in the creation of diverse copolymers for specific applications. For instance, a synthetic polymer formed through the polymerization of diethyl maleate, vinyl chloride, and dimethyl maleate exhibits properties suitable for use in adhesives, coatings, and plastics. The presence of ester groups and chlorine atoms in the polymer chain influences its solubility, thermal stability, and reactivity. ontosight.ai

Crosslinking Agents: The inherent unsaturation in this compound units makes them excellent candidates for crosslinking agents in polymer networks. This capability allows for the formation of robust, insoluble materials from initially liquid resins, a process critical for many industrial applications. acs.orgontosight.ai

Development of Advanced Materials from this compound Precursors

The versatility of this compound compounds as precursors has led to the development of advanced materials with tailored properties for a wide range of applications, including biomedical, coating, and structural materials.

Biomedical Applications: Poly(propylene fumarate) (PPF), a linear polyester derived from fumaric acid, is extensively explored for biomedical applications. Its unsaturated carbon-carbon bonds enable crosslinking into degradable polymer networks, which are particularly valuable in tissue engineering. Upon hydrolysis of its ester linkages, PPF degrades into biocompatible and excretable products, primarily fumaric acid and propylene (B89431) glycol. nih.gov Similarly, poly(glycerol this compound) (PGB) is being investigated as a new biomaterial for tissue engineering and drug delivery systems, owing to its ability to undergo modifications via its α,β-unsaturated moieties. acs.orgnih.gov Polymers incorporating fumaric acid derivatives with phospholipid-like polar groups have shown superior anti-protein-adhesion, antithrombotic properties, and biocompatibility, making them promising for biomedical devices. google.com

Coatings and Adhesives: this compound derivatives are widely used in the formulation of coatings and adhesives. Their ability to form strong bonds and provide specific properties such as flexibility and adhesion strength is highly valued. The development of polyaspartic technology, which involves the Michael addition reaction between an amine and a dialkyl maleate (commonly diethyl maleate), has led to new applications in high-performance coatings, adhesives, sealants, and elastomers. wikipedia.org

Other Advanced Materials: this compound precursors contribute to the development of other advanced materials. For example, they can be used as monomers in the synthesis of polyesters or as cross-linking agents in polymer networks. ontosight.ai Incorporating polymers with this compound units into composite materials can enhance their mechanical strength, thermal stability, and even electrical conductivity. ontosight.ai Polyfumaric acid and its derivatives are also explored as antiscalants due to their unique polymeric structures. google.com

Biochemical Transformations and Enzymatic Catalysis Involving Butenedioate

Role of Butenedioate in Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)

The trans-isomer of this compound, fumarate (B1241708), is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms. wikipedia.org Within the mitochondrial matrix, the TCA cycle facilitates the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, to generate ATP, the cell's primary energy currency. khanacademy.org

Fumarate is involved in two sequential reactions in the cycle:

Formation of Fumarate: Succinate (B1194679) is oxidized to fumarate by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). This reaction involves the removal of two hydrogen atoms from succinate, with the electrons being transferred to flavin adenine (B156593) dinucleotide (FAD), reducing it to FADH₂.

Consumption of Fumarate: Fumarate is then hydrated to form L-malate, a reaction catalyzed by the enzyme fumarase (or fumarate hydratase). researchgate.netproteopedia.org This stereospecific addition of a water molecule across the double bond of fumarate is a reversible reaction. researchgate.net

The table below summarizes the reaction involving this compound (fumarate) in the TCA cycle.

Reaction StepSubstrateEnzymeProductCofactor/Byproduct
OxidationSuccinateSuccinate DehydrogenaseFumarateFAD → FADH₂
HydrationFumarateFumaraseL-MalateH₂O

Beyond the TCA cycle, fumarate provides a crucial link to the urea (B33335) cycle, the pathway responsible for detoxifying ammonia (B1221849) by converting it into urea. news-medical.netuomisan.edu.iq In the cytosol, the enzyme argininosuccinate (B1211890) lyase cleaves argininosuccinate to produce arginine (which continues in the urea cycle) and fumarate. news-medical.netbyjus.com This newly formed fumarate can then enter the mitochondria to replenish the pool of TCA cycle intermediates, a connection often referred to as the "Krebs bicycle". uobabylon.edu.iq The cytosolic isoform of fumarase can also convert this fumarate to malate (B86768) within the cytoplasm. pomona.edu

Enzymatic Cis-Trans Isomerization: Maleate (B1232345) Isomerase and Fumarase Mechanisms

The interconversion and subsequent metabolism of this compound isomers are catalyzed by specific enzymes with distinct mechanisms. Maleate isomerase handles the cis-trans isomerization directly, while fumarase acts stereospecifically on the trans isomer, fumarate.

Maleate Isomerase

Maleate isomerase (EC 5.2.1.1) catalyzes the conversion of maleate (cis-butenedioate) to fumarate (trans-butenedioate), a necessary step for organisms that metabolize maleate via the TCA cycle. wikipedia.org This enzyme is found in various bacteria and is essential in the degradation pathway of compounds like nicotinic acid. wikipedia.org

The catalytic mechanism of maleate isomerase, particularly from Nocardia farcinica, is understood to involve a covalent intermediate. acs.org Key features of the mechanism include:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a deprotonated cysteine residue (e.g., Cys76 in N. farcinica) on the C2 atom of maleate. wikipedia.org

Covalent Intermediate: This attack, coupled with the protonation of the C3 atom by another cysteine residue (e.g., Cys194), forms a covalent succinyl-cysteine intermediate. wikipedia.orgacs.orgrsc.org

Rotation and Elimination: Rotation occurs around the C2-C3 single bond of the intermediate. Subsequent elimination of the cysteine thiol group regenerates the double bond, releasing the product as fumarate. rsc.org

The enzyme is typically a dimer, with each subunit containing two crucial cysteine residues in the active site. wikipedia.org The presence of an exogenous mercaptan, such as glutathione, is required for catalytic activity. tandfonline.com

Fumarase

Fumarase, or fumarate hydratase (EC 4.2.1.2), catalyzes the reversible stereospecific hydration of fumarate to L-malate. ebi.ac.ukbiorxiv.org It does not directly isomerize maleate but is a critical enzyme in fumarate metabolism. There are two distinct classes of fumarases:

Class I Fumarases: These are iron-sulfur cluster-dependent enzymes, found predominantly in prokaryotes and some eukaryotes. biorxiv.org

Class II Fumarases: These are iron-independent enzymes and are the most common form found in eukaryotes, including humans. ebi.ac.ukbiorxiv.org

The catalytic mechanism for the well-studied Class II fumarase is believed to proceed via a carbanion intermediate (E1cB mechanism). ebi.ac.ukbiorxiv.orgacs.org The process for the dehydration of L-malate to fumarate involves:

A basic residue in the active site (e.g., His188) abstracts a proton from the C3 of malate, facilitated by a nearby acidic residue. proteopedia.orgebi.ac.uk

This generates an unstable carbanion intermediate. ebi.ac.uk

An acidic residue (e.g., Ser318) then donates a proton to the hydroxyl group on C2, facilitating its departure as a water molecule and forming the C2-C3 double bond of fumarate. ebi.ac.uk

The table below provides a comparison of these two key enzymes.

FeatureMaleate IsomeraseFumarase (Class II)
EC Number 5.2.1.1 wikipedia.org4.2.1.2 biorxiv.org
Reaction Maleate ⇌ Fumarate wikipedia.orgFumarate + H₂O ⇌ L-Malate ebi.ac.uk
Substrate Isomer cis-Butenedioate (Maleate) wikipedia.orgtrans-Butenedioate (Fumarate) ebi.ac.uk
Catalytic Mechanism Covalent succinyl-cysteine intermediate acs.orgStepwise, via a carbanion intermediate ebi.ac.ukacs.org
Key Active Site Residues Two Cysteine residues wikipedia.orgrsc.orgHistidine and Serine residues proteopedia.orgebi.ac.uk
Cofactor Requirement Requires exogenous mercaptan tandfonline.comNone (Iron-independent) ebi.ac.uk

Enzyme Inhibition Studies with this compound Derivatives

Both isomers of this compound and their derivatives can act as enzyme inhibitors, a property that has been explored in various biochemical studies.

Maleate, the cis isomer, is a well-known competitive inhibitor of fumarase. tandfonline.comtandfonline.com Its structure allows it to bind to the active site of fumarase, but its cis configuration prevents the proper positioning for the hydration reaction to occur, thus blocking the binding of the true substrate, fumarate. strategian.com

Fumarate itself, when it accumulates to abnormally high levels, can act as a competitive inhibitor for a range of enzymes. This phenomenon is particularly relevant in certain cancers associated with mutations in the fumarate hydratase (FH) gene. nih.govnih.gov The loss of FH activity leads to a buildup of intracellular fumarate, which is structurally similar to 2-oxoglutarate (α-ketoglutarate). nih.govoup.com Consequently, fumarate can competitively inhibit 2-oxoglutarate-dependent dioxygenases. nih.govresearchgate.netplos.org This inhibition has significant downstream effects, including the stabilization of hypoxia-inducible factor (HIF) and alterations in histone and DNA demethylation, which contribute to oncogenesis. nih.govoup.com Fumarate is therefore considered an oncometabolite. nih.govnih.gov

The table below lists examples of enzyme inhibition involving this compound and its derivatives.

InhibitorTarget Enzyme(s)Type of InhibitionBiological Context/Significance
MaleateFumaraseCompetitive tandfonline.comstrategian.comClassic example of competitive inhibition by a geometric isomer.
Fumarate2-Oxoglutarate-Dependent Dioxygenases (e.g., HIF Prolyl Hydroxylases, Histone Demethylases)Competitive nih.govoup.comActs as an oncometabolite in cancers with Fumarate Hydratase deficiency. nih.govresearchgate.net
3-Nitro-2-hydroxypropionateFumaraseCompetitive with both malate and fumarate nih.govA potent inhibitor used in mechanistic studies of fumarase. nih.gov
S-2,3-dicarboxyaziridineFumaraseCompetitive vs. Fumarate nih.govAn inhibitor used to probe different conformational states of the enzyme. nih.gov

Biocatalytic Applications in Stereoselective Synthesis

The enzymes that act on this compound, particularly fumarate, are valuable tools in biocatalysis for the production of chiral compounds. Their high stereoselectivity allows for the synthesis of enantiomerically pure molecules that are important building blocks for the pharmaceutical and chemical industries. illinois.edu

A prominent application is the use of ammonia lyases for the asymmetric addition of ammonia to a carbon-carbon double bond. Aspartate ammonia-lyase (aspartase) catalyzes the reversible addition of ammonia to the double bond of fumarate to produce L-aspartic acid. uniprot.orgresearchgate.net This process is used for the industrial-scale synthesis of L-aspartic acid, a precursor for the artificial sweetener aspartame (B1666099). uniprot.org

Recent research has expanded the biocatalytic utility of these enzymes by demonstrating their broader substrate scope.

Aspartate ammonia-lyases (AALs) from various sources have been shown to accept substrates other than L-aspartate. For example, the AAL from Lactobacillus paracasei can catalyze the deamination of phenylalanine to trans-cinnamic acid and tyrosine to p-coumaric acid. mdpi.comresearchgate.net

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase shows remarkable promiscuity. It stereoselectively adds a wide range of nucleophiles, including various arylamines and arylhydrazines, to fumarate. acs.orgresearchgate.net This enables the asymmetric synthesis of diverse non-canonical amino acids, such as N-arylated aspartic acids, with excellent enantiomeric excess (>99% ee). acs.orgresearchgate.net

The table below summarizes some biocatalytic applications involving this compound.

EnzymeThis compound SubstrateReactant AddedProductSignificance/Application
Aspartate Ammonia-LyaseFumarateAmmonia (NH₃)L-Aspartic AcidIndustrial production of L-aspartic acid for aspartame synthesis. uniprot.orgwikipedia.org
FumaraseFumarateWater (H₂O)L-Malic AcidProduction of enantiopure (S)-malic acid. illinois.edu
Ethylenediamine-N,N′-disuccinic acid (EDDS) LyaseFumarateArylamines(S)-N-Arylated Aspartic AcidsAsymmetric synthesis of chiral non-canonical amino acids with high enantiomeric excess. acs.orgresearchgate.net
Aspartate Ammonia-Lyase (L. paracasei)(Reverse reaction substrate: Phenylalanine)-Fumaric Acid, trans-Cinnamic AcidDemonstrates broad substrate specificity for producing valuable aromatic acids. mdpi.com

Environmental Chemistry and Butenedioate Degradation Studies

Formation and Occurrence of Butenedioate as Disinfection Byproducts

Disinfection byproducts (DBPs) are chemical compounds formed when disinfectants used in water treatment react with natural organic matter (NOM), such as decaying leaves and vegetation, or other precursor chemicals present in the source water. ncceh.cathermofisher.comnih.gov While halogenated compounds like trihalomethanes (THMs) and haloacetic acids (HAAs) are the most well-known DBPs, a variety of non-halogenated byproducts, including carboxylic acids, can also be generated. ncceh.cathermofisher.com

Research has identified this compound isomers, specifically maleic acid and fumaric acid, as byproducts of certain water disinfection processes, particularly ozonation. ncceh.canih.govrsc.org Ozone is a powerful oxidant that can break open the aromatic rings of complex organic molecules found in natural waters, leading to the formation of smaller, oxidized compounds. iwaponline.comnih.gov

Studies have shown that the ozonation of fulvic acid, a major component of NOM, can produce both fumaric acid and maleic acid as intermediate oxidation byproducts. nih.govrsc.org Similarly, the ozonation of specific aromatic compounds, such as 1,2-dihydrobenzene, which can be found in industrial effluents, readily forms 4-carbon compounds like maleic acid in the initial stages of the reaction. iwaponline.comnih.gov The ozonation of aromatic carboxylic acids, which themselves can be byproducts of NOM oxidation, also leads to the formation of intermediates including fumaric acid. rsc.org

Chlorination, another common disinfection method, can also contribute to the formation of this compound-related compounds. The reaction of free chlorine with certain para-substituted phenols can lead to ring cleavage, forming various C4-dicarboxylic acids, including 2-chloromaleic acid (a chlorinated derivative of maleic acid). researchgate.net

The formation and concentration of these byproducts depend on several factors, including the type and dose of the disinfectant, the chemical composition of the precursor organic matter in the source water, pH, and temperature. thermofisher.comiwaponline.comnih.gov

Table 1: Formation of this compound Isomers as Disinfection Byproducts
Disinfection MethodPrecursor Compound(s)This compound Byproduct(s) IdentifiedReference(s)
OzonationFulvic Acid (Natural Organic Matter)Fumaric Acid, Maleic Acid nih.govrsc.org
Ozonation1,2-DihydrobenzeneMaleic Acid iwaponline.comnih.gov
OzonationAromatic Carboxylic Acids (e.g., Benzoic Acid)Fumaric Acid rsc.org
Chlorinationpara-Substituted Phenols (e.g., 4-hydroxyphenylacetic acid)2-Chloromaleic Acid researchgate.net

Biological Degradation Mechanisms of this compound

Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for recycling nutrients and removing pollutants from the environment. nih.govmdpi.com this compound, in its isomeric forms of maleate (B1232345) and fumarate (B1241708), can be metabolized by a variety of microorganisms, including bacteria and fungi. nih.goviwaponline.com

A key step in the biological degradation of maleate is its conversion to fumarate. This isomerization is catalyzed by the enzyme maleate isomerase (EC 5.2.1.1). This enzyme is essential for the final step in the metabolic degradation pathway of nicotinic acid in several bacterial species. Once formed, fumarate is a central metabolite that can directly enter the citric acid cycle (Krebs cycle) , a fundamental metabolic pathway used by cells to generate energy. google.com

Several bacterial species are known to utilize maleate isomerase for growth on maleate, including:

Pseudomonas putida

Alcaligenes faecalis

Serratia marcescens

Nocardia farcinica

Another well-documented pathway is the maleamate (B1239421) pathway , observed in Achromobacter species. In this pathway, maleamate is first converted to maleate and ammonia (B1221849). The resulting maleate is then isomerized to fumarate, which subsequently enters central metabolism. nih.gov

Some microorganisms can also hydrate (B1144303) maleate directly to D-malate using the enzyme maleate hydratase, as seen in Pseudomonas pseudoalcaligenes. ncceh.ca Furthermore, certain anaerobic bacteria, such as Desulphovibrio desulphuricans, can metabolize fumarate and malate (B86768), reducing them to succinate (B1194679) as part of their respiratory process. iwaponline.com

Table 2: Microbial Degradation of this compound
Microorganism(s)Key Enzyme / PathwayTransformationReference(s)
Pseudomonas, Alcaligenes, Serratia, Nocardia spp.Maleate IsomeraseMaleate → Fumarate
Achromobacter sp.Maleamate Pathway (involving Maleate Isomerase)Maleamate → Maleate → Fumarate nih.gov
Pseudomonas pseudoalcaligenesMaleate HydrataseMaleate → D-Malate ncceh.ca
Desulphovibrio desulphuricansFumarate Reductase (part of anaerobic respiration)Fumarate → Succinate iwaponline.com

Advanced Analytical Methodologies for Butenedioate Compounds

Chromatographic Separation and Detection Techniques (e.g., HPLC, GC)

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures into their individual components. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques for the analysis of butenedioate and its derivatives. niscpr.res.inijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds, making it a popular choice for many this compound-containing samples. bitesizebio.com Reversed-phase HPLC (RP-HPLC) is a frequently employed mode, where a nonpolar stationary phase is used with a polar mobile phase. niscpr.res.in For instance, a C18 column is commonly used for the separation of organic acids, including this compound (fumaric acid). bohrium.comindexcopernicus.comresearchgate.net The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) buffer, sometimes mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724) to optimize separation. researchgate.netajptr.comresearchgate.net Detection is typically achieved using a UV detector, as the carboxyl groups in this compound absorb UV light, often around 210 nm. indexcopernicus.comresearchgate.netajptr.commjcce.org.mk The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For example, in one method, fumaric acid had a retention time of 3.65 minutes. ajptr.com

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. bitesizebio.com While this compound itself is not highly volatile, it can be analyzed by GC after a derivatization step to convert it into a more volatile form. bitesizebio.com GC separates compounds based on their boiling points and interaction with the stationary phase. chromatographytoday.com The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid or solid stationary phase. ijpsjournal.com GC is particularly useful for separating isomers, which are molecules with the same chemical formula but different structures. vurup.skvernier.com For example, GC can be used to separate the cis and trans isomers of this compound (maleate and fumarate). The choice of stationary phase is critical for achieving good separation. uta.edu

TechniquePrincipleTypical Application for this compoundKey Parameters
HPLC Partitioning of analytes between a liquid mobile phase and a solid stationary phase. ijpsjournal.comQuantification of fumaric acid in pharmaceuticals and food products. hitachi-hightech.comajptr.comStationary phase (e.g., C18), mobile phase composition (e.g., phosphate buffer/methanol), flow rate, detection wavelength (e.g., 210 nm). indexcopernicus.comresearchgate.netajptr.com
GC Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. ijpsjournal.comSeparation of volatile derivatives of this compound isomers (fumarate and maleate). vurup.skuta.eduColumn type, temperature program, carrier gas flow rate, derivatization agent. vurup.skuta.edu

Spectrophotometric Assay Development for this compound

Spectrophotometry is a widely used analytical technique based on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelength. A spectrophotometer measures the amount of light absorbed by a sample, and this measurement can be used to determine the concentration of the analyte.

For this compound, UV-Vis spectrophotometry is a common and straightforward method for quantification. Fumaric acid, a form of this compound, exhibits a characteristic peak absorbance in the UV region, typically around 221 nm. frontiersin.org This property allows for its direct measurement in various solutions. For instance, the dissolution of fumaric acid in urine can be monitored by observing the change in UV absorbance in the 200–230 nm wavelength range. frontiersin.org The sensitivity of this method can be quite high, with the ability to detect concentrations as low as 0.005 g/L in biological fluids. frontiersin.org

Enzymatic assays coupled with spectrophotometry provide a highly specific method for this compound analysis. One such method involves the use of the enzyme fumarase, which catalyzes the conversion of fumaric acid to L-malic acid. The resulting L-malic acid can then be quantified using a commercial enzymatic kit that measures the change in absorbance of a co-factor like NADH at a specific wavelength, typically 365 nm. This approach offers high specificity as the enzyme will only act on its specific substrate.

Ion-pair extraction spectrophotometry is another approach. This method involves the reaction of the this compound compound with a dye to form a colored ion-pair complex. uobaghdad.edu.iq This complex can then be extracted into an organic solvent and its absorbance measured at a specific wavelength. For example, a method for determining ketotifen (B1218977) fumarate (B1241708) involves its reaction with bromophenol blue to form a complex that is extracted into chloroform (B151607) and measured at 413 nm. uobaghdad.edu.iq

Assay TypePrincipleExample ApplicationDetection Wavelength
Direct UV-Vis Spectrophotometry Measurement of the intrinsic UV absorbance of this compound.Monitoring fumaric acid concentration in urine. frontiersin.org~221 nm frontiersin.org
Enzymatic Assay Conversion of fumaric acid to L-malic acid by fumarase, followed by spectrophotometric quantification of L-malic acid. Determination of fumaric acid in wine. 365 nm (for NADH)
Ion-Pair Extraction Spectrophotometry Formation of a colored complex between the this compound compound and a dye, followed by extraction and absorbance measurement. uobaghdad.edu.iqQuantification of ketotifen fumarate in pharmaceutical preparations. uobaghdad.edu.iq413 nm (with bromophenol blue) uobaghdad.edu.iq

Electrochemical Detection and Sensor Development for this compound

Electrochemical methods offer a sensitive and often portable means of detecting and quantifying this compound compounds. These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical reaction of the analyte at an electrode surface.

Amperometric biosensors are a prominent example of electrochemical detection for this compound. These sensors often employ a multi-enzyme cascade. nih.gov For instance, a biosensor for fumaric acid can be constructed by immobilizing the enzymes fumarate hydratase (FH) and malate (B86768) dehydrogenase (MDH) on an electrode. nih.govresearchgate.net Fumarate is first converted to L-malate by FH, and then L-malate is oxidized by MDH in the presence of a cofactor like NAD+. The resulting NADH can be electrochemically oxidized, generating a current that is proportional to the fumarate concentration. nih.gov Such biosensors can exhibit a linear response to fumarate in the millimolar concentration range. nih.gov Another approach involves using microorganisms that can utilize fumarate as a terminal electron acceptor in their metabolism. A microbiosensor has been developed using Geobacter sulfurreducens biofilm on a carbon microelectrode, where the current consumption during fumarate reduction is correlated to its concentration. researchgate.net

Voltammetric techniques, such as differential pulse voltammetry (DPV), have also been applied for the detection of this compound-containing compounds. nih.gov These methods involve applying a varying potential to an electrode and measuring the resulting current. The development of chemically modified electrodes can enhance the sensitivity and selectivity of these measurements. For example, a glassy carbon electrode modified with zirconium oxide, chitosan, and multiwalled carbon nanotubes has been used for the sensitive detection of tenofovir (B777) disoproxil fumarate. nih.gov Coulometric electrochemical detection, which measures the total charge passed during an electrochemical reaction, has been coupled with HPLC to create a highly sensitive method for analyzing certain this compound-containing drugs in plasma. nih.gov

Detection MethodPrincipleExample ApplicationKey Features
Amperometric Biosensor Measurement of the current generated from the enzymatic conversion of this compound. nih.govDetermination of fumaric acid in fermentation broths. nih.govHigh specificity, linear response in the mM range. nih.gov
Microbial Biosensor Correlation of microbial metabolic activity (current consumption) with fumarate concentration. researchgate.netIn situ depth profiling of fumarate in biofilms. researchgate.netEnables spatial concentration measurements. researchgate.net
Differential Pulse Voltammetry Measurement of peak current from the electrochemical oxidation/reduction of the analyte at a modified electrode. nih.govQuantification of tenofovir disoproxil fumarate in biological samples. nih.govHigh sensitivity (sub-micromolar detection limits). nih.gov
HPLC with Coulometric Detection Separation by HPLC followed by highly sensitive electrochemical detection based on total charge measurement. nih.govAnalysis of a tricyclic this compound compound in patient plasma. nih.govVery low detection limits (e.g., 0.1 ng/mL). nih.gov

Method Validation and Quantification Strategies for Butenedioates

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu It ensures the reliability, reproducibility, and accuracy of the results obtained. particle.dk The validation of analytical methods for this compound quantification involves assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). ajptr.comeuropa.eueuropa.eu

The main parameters evaluated during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ajptr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (R²), close to 1, indicates good linearity. ajptr.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ajptr.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time. bohrium.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu

Reproducibility: Precision between different laboratories. bohrium.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. bohrium.comparticle.dk

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bohrium.comparticle.dk

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Validation ParameterDescriptionExample Acceptance Criteria
Linearity Proportionality of response to concentration. europa.euCorrelation coefficient (R²) > 0.99 researchgate.netajptr.com
Accuracy Closeness to the true value. ajptr.comRecovery rates between 82% and 110%. bohrium.com
Precision (Repeatability) Agreement of results for repeated analyses. bohrium.comRelative Standard Deviation (RSD) between 0.4% and 2.3%. bohrium.com
Limit of Detection (LOD) Lowest detectable concentration. bohrium.comSignal-to-noise ratio of 3:1. ajptr.com
Limit of Quantitation (LOQ) Lowest quantifiable concentration. bohrium.comSignal-to-noise ratio of 10:1. ajptr.com

Future Research Directions and Emerging Areas in Butenedioate Chemistry

Integration of Butenedioate into Multifunctional Material Systems

The integration of this compound moieties into multifunctional material systems is a rapidly growing area of research. These materials are designed to possess multiple functionalities, such as tailored mechanical properties, therapeutic agent delivery, and responsiveness to environmental stimuli.

Maleate (B1232345) Copolymers: Copolymers incorporating maleate are demonstrating significant promise in the development of multifunctional materials for biomedical applications. For instance, PVP-Maleate copolymers are recognized for their potential in drug delivery systems, addressing key challenges in pharmaceutical formulation. cd-bioparticles.net Another notable example is poly(octamethylene maleate (anhydride) citrate) (POMaC), a bio-adhesive material that shows great potential for implantable biomedical devices. acs.org Researchers have successfully utilized POMaC in combination with poly(ethylene glycol) diacrylate (PEGDA) to create 3D-printable biomaterial copolymers. acs.org This approach allows for the fabrication of complex and tunable tissue scaffolds and biomedical devices, paving the way for personalized medicine. acs.org The ability to tailor the mechanical properties of these copolymers by adjusting the ratio of POMaC to PEGDA further highlights their versatility. acs.org

Fumarate-Based Metal-Organic Frameworks (MOFs): Fumarate (B1241708) is a key building block in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with a wide range of applications. rsc.orgacs.orggoogle.com These MOFs can be designed to be multifunctional. For example, aluminum fumarate (Al-fum) MOFs have been modified with copper and zinc nanoparticles to create catalysts for the electrochemical reduction of CO2. rsc.orgrsc.org The Al-fum MOF acts as a robust and chemically stable matrix that disperses the metal nanoparticles, enhancing the catalyst's lifetime and efficiency. rsc.orgrsc.org The high surface area and porosity of these fumarate-based MOFs also make them suitable for gas storage and separation. google.com

The following table summarizes some examples of this compound-based multifunctional materials and their applications:

MaterialThis compound DerivativeApplicationKey Findings
PVP-Maleate CopolymersMaleateDrug DeliveryTackles essential problems in pharmaceutical formulation development. cd-bioparticles.net
POMaC/PEGDA CopolymersMaleate3D Printing of Biomedical Devices, Tissue ScaffoldingOffers tunable mechanical properties and biocompatibility for personalized medicine. acs.org
Cu and Zn modified Al-fumarate MOFsFumarateElectrocatalytic CO2 ReductionActs as a multifunctional catalyst, with the MOF providing a stable support for metal nanoparticles. rsc.orgrsc.org

Novel Catalytic Applications of this compound-Derived Complexes

This compound and its derivatives are being explored as crucial components in the design of novel catalytic systems. Their ability to form stable complexes with metals and act as versatile ligands opens up new avenues for catalysis.

Metal-Organic Frameworks as Catalysts: As mentioned previously, fumarate-based MOFs are emerging as promising multifunctional catalysts. In a notable study, Cu and Zn promoted Al-fumarate MOFs were synthesized for the electrocatalytic reduction of CO2 into hydrocarbons. rsc.orgrsc.org This system demonstrates a cascade reaction where zinc promotes the reduction of CO2 to CO, and copper facilitates the subsequent reduction of CO to oxygenates and hydrocarbons. rsc.org The MOF structure provides a high surface area and stabilizes the catalytic nanoparticles. rsc.org

Polymer-Based Catalysts: Copolymers containing maleate have been utilized as matrices for creating effective catalysts. For instance, composites made from copolymers of polypropylene (B1209903) glycol maleate phthalate (B1215562) and acrylic acid have been used to support nickel nanoparticles for hydrogenation reactions. mdpi.com The porous structure of the polymer matrix allows for uniform distribution of the metal nanoparticles, leading to efficient catalysis. mdpi.com

Organocatalysis: Derivatives of this compound have been investigated for their potential in organocatalysis. Diethyl 2,3-diethyl-2-butenedioate, for example, can act as a dienophile in Diels-Alder reactions, a fundamental transformation in organic synthesis for forming cyclic compounds.

The table below presents some novel catalytic applications of this compound-derived complexes:

Catalyst SystemThis compound DerivativeCatalytic ApplicationMechanism/Key Feature
Cu and Zn promoted Al-fumarate MOFsFumarateCO2 ElectroreductionCascade catalysis with the MOF acting as a stable support. rsc.orgrsc.org
Polypropylene glycol maleate phthalate/Acrylic acid copolymer with Ni nanoparticlesMaleateHydrogenationThe polymer matrix provides a porous support for uniform catalyst distribution. mdpi.com
Diethyl 2,3-diethyl-2-butenedioateThis compoundDiels-Alder ReactionsActs as an electron-deficient dienophile.

Advances in Biocatalytic Synthesis Utilizing this compound Substrates

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly advancing field that offers sustainable and efficient alternatives to traditional chemical synthesis. This compound isomers, fumarate and maleate, are valuable substrates in a variety of biocatalytic processes.

Multi-Enzyme Cascades: A significant area of research is the development of multi-enzyme cascade reactions that can convert simple starting materials into valuable chemicals in a one-pot process. For instance, a three-enzyme cascade has been developed to synthesize β-alanine from maleic acid. mdpi.com This process involves the conversion of maleic acid to fumaric acid by maleate cis-trans isomerase (MaiA), followed by the conversion of fumaric acid to L-aspartic acid by L-aspartase (AspA), and finally the conversion of L-aspartic acid to β-alanine by L-aspartate-α-decarboxylase. mdpi.comresearchgate.net This method is economically advantageous as maleic acid is a cheaper substrate than L-aspartic acid. mdpi.com

Production of Platform Chemicals: Fumarate is a key intermediate in biocatalytic pathways for the production of other important platform chemicals. For example, the yeast Saccharomyces cerevisiae can efficiently convert fumaric acid to L-malic acid, a reaction catalyzed by the enzyme fumarase. nih.gov Furthermore, engineered E. coli strains can produce dicarboxylates like malate (B86768), fumarate, and succinate (B1194679) from phosphoenolpyruvate (B93156) through the action of enzymes like phosphoenolpyruvate carboxylase (PEPC). beilstein-journals.orgnih.gov

Synthesis of Chiral Compounds: Enzymes are also being used to produce chiral chemicals from this compound-related substrates. For example, fumarate-adding glycyl radical enzymes can catalyze the formation of a C-C bond between a hydrocarbon and a fumarate cosubstrate to produce stereochemically defined hydrocarbon-succinate adducts, which could be precursors for pharmaceuticals and bioplastics. ncn.gov.pl

The following table highlights some advances in biocatalytic synthesis using this compound substrates:

ProductSubstrateEnzyme(s)Key Advancement
β-alanineMaleic AcidMaleate cis-trans isomerase, L-aspartase, L-aspartate-α-decarboxylaseOne-pot, three-enzyme cascade from an inexpensive starting material. mdpi.comresearchgate.net
L-malic acidFumaric AcidFumaraseEfficient bioconversion using yeast. nih.gov
Dicarboxylates (Malate, Fumarate, Succinate)Phosphoenolpyruvate (leading to fumarate)Phosphoenolpyruvate carboxylase and other TCA cycle enzymesEngineered metabolic pathways in E. coli for the production of platform chemicals. beilstein-journals.orgnih.gov
Hydrocarbon-succinate adductsFumarateFumarate-adding glycyl radical enzymesProduction of chiral chemicals with potential applications in pharmaceuticals and bioplastics. ncn.gov.pl

Exploration of this compound in Supramolecular Systems and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. this compound and its isomers, maleate and fumarate, are particularly useful in this field due to their ability to form predictable hydrogen-bonding patterns. semanticscholar.orgiucr.orgatlantis-press.com

Co-crystals and Salts: A major application of this compound in crystal engineering is the formation of co-crystals and salts with active pharmaceutical ingredients (APIs) to improve their physical properties, such as solubility and bioavailability. rsc.org For example, mebendazole (B1676124), an anthelmintic drug with poor aqueous solubility, has been combined with maleic acid to form a salt, which significantly increased its apparent solubility. rsc.org The crystal structure of these complexes often reveals specific hydrogen-bonding motifs, such as the R2(2)(8) motif, which involves the carbamyl benzimidazole (B57391) of mebendazole and the carboxyl group of maleic acid. rsc.org

Supramolecular Assemblies: Fumaric acid is known to form supramolecular assemblies with various organic molecules, particularly N-aromatic complexes. iucr.org For instance, co-crystals of fumaric acid with 1H-benzotriazole have been synthesized, resulting in a three-dimensional hydrogen-bonded supramolecular structure. atlantis-press.com In these structures, the primary driving force for assembly is hydrogen bonding, leading to the formation of one-dimensional tapes that are further extended into 3D arrays. atlantis-press.com Similarly, fumarate has been co-crystallized with pyrimidine (B1678525) and picolinate (B1231196) derivatives to create new supramolecular structures. proquest.comtandfonline.com

Control of Crystal Packing: Maleic acid is considered a key molecule in crystal engineering because its deprotonation state and capacity for inter- and intramolecular hydrogen bonding can be used to control crystal packing. semanticscholar.orgresearchgate.net For example, in the crystal structure of cyclohexylammonium hydrogen maleate, the hydrogen maleate anions interact with the cations and water molecules to form a 2D supramolecular network through a combination of simple and bifurcated hydrogen bonds. semanticscholar.org

The table below provides examples of this compound's role in supramolecular systems and crystal engineering:

SystemThis compound DerivativeApplication/FeatureKey Interaction/Motif
Mebendazole-maleate saltMaleateImproved solubility of an APIR2(2)(8) hydrogen-bonding motif. rsc.org
Fumaric acid/1H-benzotriazole co-crystalFumarateFormation of 3D supramolecular organic frameworkO–H•••N and N–H•••O hydrogen bonds forming 1D tapes. atlantis-press.com
Cyclohexylammonium hydrogen maleateMaleateControl of crystal packingFormation of a 2D supramolecular network via various hydrogen bonds. semanticscholar.org
Fumaric acid/2-amino-5-methylpyridinium co-crystalFumarateFormation of 1D supramolecular chainsCarboxyl-carboxylate hydrogen bonds. iucr.org

Advanced Spectroscopic and Computational Approaches for this compound Characterization

A deep understanding of the structure, properties, and reactivity of this compound-containing compounds relies on the application of advanced analytical techniques. A combination of spectroscopic and computational methods provides a powerful toolkit for their characterization.

Spectroscopic Techniques: A range of spectroscopic techniques are employed for the structural elucidation and analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure of this compound complexes. beilstein-journals.orgtandfonline.com Advanced 2D NMR techniques like COSY, HSQC, and NOESY are essential for confirming substitution patterns and molecular integrity.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups and study coordination modes. For example, in metal complexes of 2-butenedioic acid (Z)-monophenyl ester, a shift in the C=O stretching frequency can indicate coordination of the ethereal oxygen to the metal ion. tandfonline.com

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline this compound compounds, revealing details about bond lengths, bond angles, and intermolecular interactions. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS): MS is used for molecular weight confirmation and to assess the purity of synthesized compounds. ontosight.aiontosight.ai

Computational Methods: Computational chemistry provides invaluable insights into the electronic structure, stability, and reaction mechanisms of this compound systems.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and bonding of this compound isomers and their complexes. rsc.org For example, DFT has been used to study the catalytic mechanism of maleate isomerase, the enzyme that converts maleate to fumarate. uwindsor.caresearchgate.net These studies help to elucidate the roles of active site residues and the nature of reaction intermediates. uwindsor.ca

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound-containing systems, such as the "breathing motion" of maleate isomerase that regulates substrate entry and product release. researchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: The ONIOM formalism, a QM/MM approach, has been used to investigate the isomerization of maleate to fumarate catalyzed by maleate isomerase, providing a detailed understanding of the reaction energetics. uwindsor.caresearchgate.net

The following table summarizes the application of advanced characterization techniques to this compound chemistry:

TechniqueApplicationExample
2D NMR (COSY, HSQC, NOESY)Structural confirmationElucidation of substitution patterns in diethyl 2,3-diethyl-2-butenedioate.
FT-IR SpectroscopyStudy of coordinationInvestigating the coordination of ethereal oxygen in Th(IV) and Ce(IV) complexes of 2-butenedioic acid (Z)-monophenyl ester. tandfonline.com
Single-Crystal X-ray DiffractionDetermination of 3D structureCharacterizing the supramolecular network in a fumarate-bridged Ni(II) coordination polymer. researchgate.net
Density Functional Theory (DFT)Investigation of reaction mechanismsStudying the isomerization of maleate to fumarate by maleate isomerase. uwindsor.caresearchgate.net
Molecular Dynamics (MD) SimulationsAnalysis of dynamic behaviorExamining the substrate-wrapping motion of maleate isomerase. researchgate.net

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